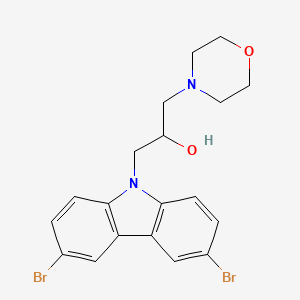

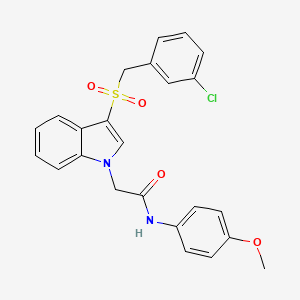

![molecular formula C21H24N2O3S B2983700 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide CAS No. 942006-21-5](/img/structure/B2983700.png)

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide, also known as QS11, is a small molecule that has been identified as a potential modulator of the Hedgehog (Hh) signaling pathway. This pathway is involved in a variety of cellular processes, including embryonic development, tissue repair, and cancer progression. In recent years, QS11 has gained attention as a potential therapeutic agent for the treatment of various diseases, including cancer.

Applications De Recherche Scientifique

Anticancer Properties

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide and its derivatives have shown potential in cancer research. Compounds synthesized using similar structures have demonstrated promising in vitro anticancer activities against various cancer cell lines, including colon, renal, and breast carcinoma (Eng-Hui Chew et al., 2006). Some derivatives have displayed higher activity compared to established drugs like doxorubicin (M. Ghorab et al., 2008; M. Ghorab et al., 2015).

Radioprotective Activity

Some compounds based on this chemical structure have shown radioprotective activity in vivo, offering protection against γ-irradiation in mice (M. Ghorab et al., 2008).

Synthesis and Characterization

The chemical structure of this compound allows for diverse synthesis routes and characterizations. For example, a study details the synthesis and antimicrobial evaluation of related 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives (Biointerface Research in Applied Chemistry, 2019). Another research presents the synthesis of N-(quinolin-8-yl) benzenesulfonamide derivatives and their proposed fragment pathways in electrospray ionization mass spectroscopy (Chen Bin, 2015).

Mechanisms of Action

The mechanisms of action of these compounds are also an area of interest. For instance, thioredoxin has been identified as a molecular target for antitumor quinols, suggesting a potential mechanism involving the inhibition of this small redox protein (T. Bradshaw et al., 2005).

Other Applications

Apart from anticancer and radioprotective properties, derivatives of this compound have also been explored in other areas like the design of fluorescent probes for Zn2+ (Ryosuke Ohshima et al., 2010), and as catalysts in chemical reactions (Serkan Dayan et al., 2013).

Mécanisme D'action

Target of Action

The primary target of this compound is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . It is associated with the pathogenesis of many common neurodegenerative diseases .

Mode of Action

The compound interacts with the NLRP3 inflammasome, inhibiting its activation . This inhibition prevents the secretion of proinflammatory cytokines, such as IL-1β , which are produced by activated microglia cells to trigger inflammatory responses in the brain .

Biochemical Pathways

The compound affects the NLRP3 inflammasome pathway . By inhibiting the activation of the NLRP3 inflammasome, the compound prevents the secretion of IL-1β and other proinflammatory factors . This can help to reduce inflammation and potentially slow the progression of neurodegenerative diseases .

Pharmacokinetics

aureus (MRSA) suggests that it may have good bioavailability .

Result of Action

The compound’s action results in a decrease in the production of proinflammatory factors, such as IL-1β . This can lead to a reduction in inflammation and potentially slow the progression of neurodegenerative diseases . Transmission electron microscopy has revealed a disturbed membrane architecture in strains treated with the compound .

Action Environment

The compound’s effectiveness against various bacterial strains suggests that it may be stable and effective in a variety of environments .

Propriétés

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c24-21(16-7-4-5-8-16)22-18-12-13-20-17(15-18)9-6-14-23(20)27(25,26)19-10-2-1-3-11-19/h1-3,10-13,15-16H,4-9,14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDYJWGIMIOSRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

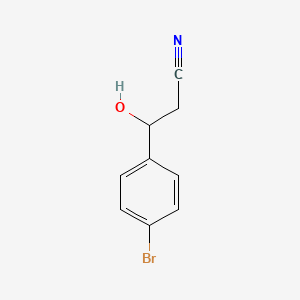

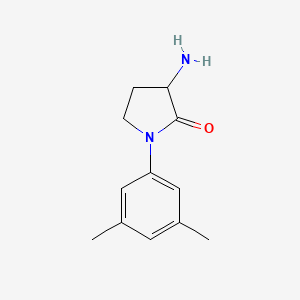

![3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidine-1-carbonyl}benzonitrile](/img/structure/B2983620.png)

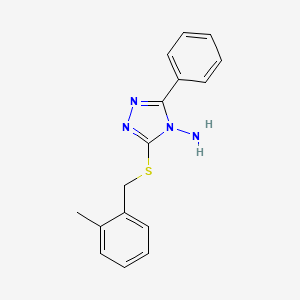

![3-isopropyl-8,9-dimethoxy-5-{[2-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2983622.png)

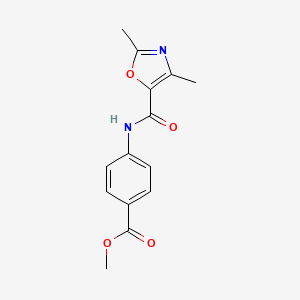

![N-(2,4-difluorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2983625.png)

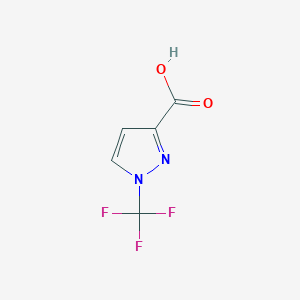

![3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2983630.png)

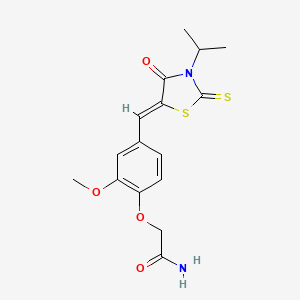

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2983633.png)

![3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2983637.png)